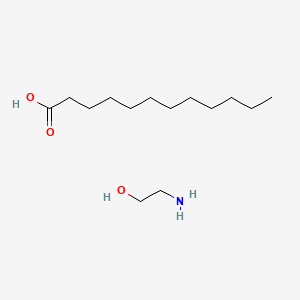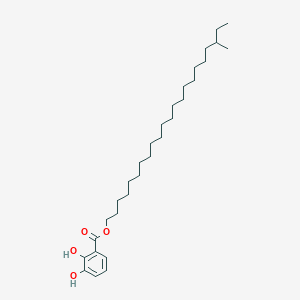
1-Hydroxyadamantane-d15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hidroxiadamantano-d15 es un derivado deuterado de 1-Hidroxiadamantano, también conocido como 1-Adamantanol. Este compuesto se caracteriza por la sustitución de átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. La fórmula molecular de 1-Hidroxiadamantano-d15 es C10D15OH, y se utiliza principalmente en la investigación científica debido a sus propiedades y aplicaciones únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
1-Hidroxiadamantano-d15 se puede sintetizar mediante varios métodos:
Hidrólisis de 1-Bromoadamantano: Este método implica la hidrólisis de 1-Bromoadamantano en una solución acuosa de acetona.
Ozonización de Adamantano: Otro método es la ozonización de adamantano, que produce 1-Hidroxiadamantano.
Métodos de Producción Industrial
La producción industrial de 1-Hidroxiadamantano-d15 generalmente implica el uso de reactivos deuterados para garantizar la incorporación de átomos de deuterio. El proceso es similar a la síntesis de laboratorio, pero a escala industrial para satisfacer las demandas.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Hidroxiadamantano-d15 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar adamantanona.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo en derivados de adamantano.
Sustitución: Puede sufrir reacciones de sustitución donde el grupo hidroxilo se reemplaza por otros grupos funcionales.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo para reacciones de reducción.
Reactivos de Sustitución: Los agentes halogenantes como el cloruro de tionilo se pueden usar para reacciones de sustitución.
Productos Principales
Adamantanona: Formado a través de la oxidación.
Derivados de Adamantano: Formados a través de reacciones de reducción y sustitución.
Aplicaciones Científicas De Investigación
1-Hidroxiadamantano-d15 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de varios derivados de adamantano.
Biología: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicina: Investigated for its potential use in drug development, particularly in antiviral and neuroprotective therapies.
Industria: Utilizado en la producción de polímeros de alto rendimiento y lubricantes debido a su estabilidad térmica.
Mecanismo De Acción
El mecanismo de acción de 1-Hidroxiadamantano-d15 implica su interacción con objetivos moleculares y vías:
Objetivos Moleculares: El grupo hidroxilo le permite formar enlaces de hidrógeno con varias moléculas biológicas, influenciando su actividad.
Vías: Puede modular vías involucradas en el estrés oxidativo y la inflamación, convirtiéndolo en un posible candidato para aplicaciones terapéuticas.
Comparación Con Compuestos Similares
1-Hidroxiadamantano-d15 se puede comparar con otros compuestos similares:
1-Hidroxiadamantano: La versión no deuterada, que tiene propiedades químicas similares pero carece de la estabilidad proporcionada por el deuterio.
Adamantanona: Una forma oxidada de 1-Hidroxiadamantano, utilizada en diferentes reacciones químicas.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
167.32 g/mol |
Nombre IUPAC |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clave InChI |
VLLNJDMHDJRNFK-BXSQCBKHSA-N |
SMILES isomérico |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)

amino}-3-methylpentanoic acid](/img/structure/B12302176.png)


![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)
